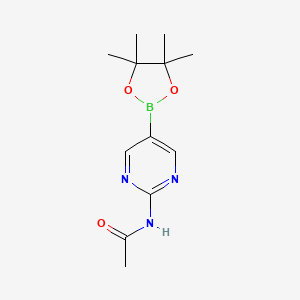

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide

Overview

Description

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide is an organic compound featuring a pyrimidine ring substituted with a boronate ester and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide typically involves the following steps:

-

Formation of the Boronate Ester: : The boronate ester group is introduced through a reaction between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a suitable pyrimidine derivative. This reaction often requires a palladium catalyst and a base, such as potassium carbonate, under inert conditions .

-

Acetamide Group Introduction: : The acetamide group can be introduced via an amidation reaction. This involves reacting the boronate ester-substituted pyrimidine with acetic anhydride or acetyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The boronate ester group can undergo various substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .

-

Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom or other functional groups within the molecule .

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or triethylamine.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Coupling Products: Formed via Suzuki-Miyaura coupling.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine

Drug Development:

Biological Probes: Utilized in the development of probes for detecting specific biomolecules.

Industry

Materials Science: Incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide exerts its effects often involves the interaction of the boronate ester group with various molecular targets. This can include forming reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar reactions.

N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronate ester with different substituents, used in various synthetic applications.

Uniqueness

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide is unique due to its combination of a pyrimidine ring, boronate ester, and acetamide group, which together confer specific reactivity and potential for diverse applications in synthesis, biology, and materials science.

Biological Activity

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a boronate group. Its molecular formula is , and it has a molecular weight of approximately 204.07 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H15BN2O2 |

| Molecular Weight | 204.07 g/mol |

| CAS Number | 302348-51-2 |

Anticancer Properties

Research indicates that compounds featuring pyrimidine and boronate moieties exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of similar pyrimidine-based compounds in inhibiting cancer cell proliferation. The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative activity .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound has been shown to inhibit matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis. Additionally, it affects the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, leading to apoptosis in cancer cells .

Study 1: Antiviral Activity

In a recent study focusing on pyrimidine derivatives, a related compound exhibited antiviral activity against influenza A virus strains. The compound showed a significant reduction in viral load in infected mice models, suggesting potential applications in antiviral therapy .

Study 2: Safety and Toxicology

A subacute toxicity study was conducted to evaluate the safety profile of similar compounds in healthy mice. The results indicated that administration at high doses (40 mg/kg) did not result in significant adverse effects, supporting the potential for therapeutic use .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (μM) | Target | Notes |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 TNBC cells | Potent antiproliferative activity |

| Compound A (related pyrimidine derivative) | 0.442 | NSCLC cells | Stronger activity against EGFR mutations |

| Compound B | 17.02 | MCF-7 breast cancer cells | Less selective compared to Compound A |

Properties

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BN3O3/c1-8(17)16-10-14-6-9(7-15-10)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXPTCBMTXFYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675197 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-37-7 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.